

Comparative Analysis of Diethanolamine and Triethanolamine as Corrosion Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethanolamine*

Cat. No.: *B148213*

[Get Quote](#)

A Detailed Guide for Researchers and Scientists

Diethanolamine (DEA) and triethanolamine (TEA) are alkanolamines widely recognized for their roles as corrosion inhibitors in diverse industrial applications.[\[1\]](#)[\[2\]](#)[\[3\]](#) Their efficacy is attributed to their ability to adsorb onto metal surfaces, creating a protective barrier against corrosive agents.[\[4\]](#)[\[5\]](#) This guide offers an objective comparison of DEA and TEA, supported by experimental data, to assist researchers and professionals in selecting the appropriate inhibitor for their specific needs.

Mechanism of Action

Both DEA and TEA function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[\[4\]](#)[\[6\]](#) Their molecules contain lone pairs of electrons on nitrogen and oxygen atoms, which facilitate their adsorption onto the metal surface. This adsorption forms a protective film that isolates the metal from the corrosive environment.[\[4\]](#)

The inhibitory effect of DEA is primarily due to the physical adsorption of its molecules on the metal surface.[\[6\]](#)[\[7\]](#) The amine (-NH-) and hydroxyl (-OH) groups are predominantly involved in this adsorption process.[\[6\]](#) Similarly, TEA inhibits corrosion through both physical and chemical adsorption, forming a protective, corrosion-resistant film on the steel surface.[\[8\]](#)

Performance Data: A Quantitative Comparison

The effectiveness of DEA and TEA as corrosion inhibitors is influenced by factors such as the metal type, corrosive medium, inhibitor concentration, and temperature. The following tables summarize quantitative data from various experimental studies. It is important to note that direct comparative studies under identical conditions are limited in the reviewed literature; therefore, the data is presented from separate studies and should be interpreted with consideration of the different experimental setups.[\[4\]](#)

Table 1: Corrosion Inhibition Efficiency of **Diethanolamine** (DEA) on Mild Steel in 0.5 M H₂SO₄

Inhibitor Concentration (M)	Corrosion Current Density (I _{corr}) (μA/cm ²)	Inhibition Efficiency (IE %)
0 (Blank)	1125	-
10 ⁻⁷	502	55.3
10 ⁻⁶	389	65.4
10 ⁻⁵	281	75.0
10 ⁻⁴	182	83.8
10 ⁻³	127	88.7

Data sourced from a galvanostatic polarization study at 303 K.[\[1\]](#)[\[4\]](#)

Table 2: Corrosion Inhibition Efficiency of Triethanolamine Decanedioate (TEA-C10) on Q215 Mild Steel in 0.1 M NaCl Solution

Inhibitor	Concentration (M)	Inhibition Efficiency (IE %)
TEA-C10	2.4	97.87

Data sourced from potentiodynamic polarization testing.[\[8\]](#)[\[9\]](#)

Table 3: Comparative Performance of Alkanolamines on Carbon Steel in 0.1N HCl

Inhibitor	Relative Inhibition Efficiency
Thiourea	> Ethylenediamine
Ethylenediamine	> Diethanolamine
Diethanolamine	> Formaldehyde

This table presents a relative ranking based on weight loss measurements.[\[1\]](#)

Experimental Protocols

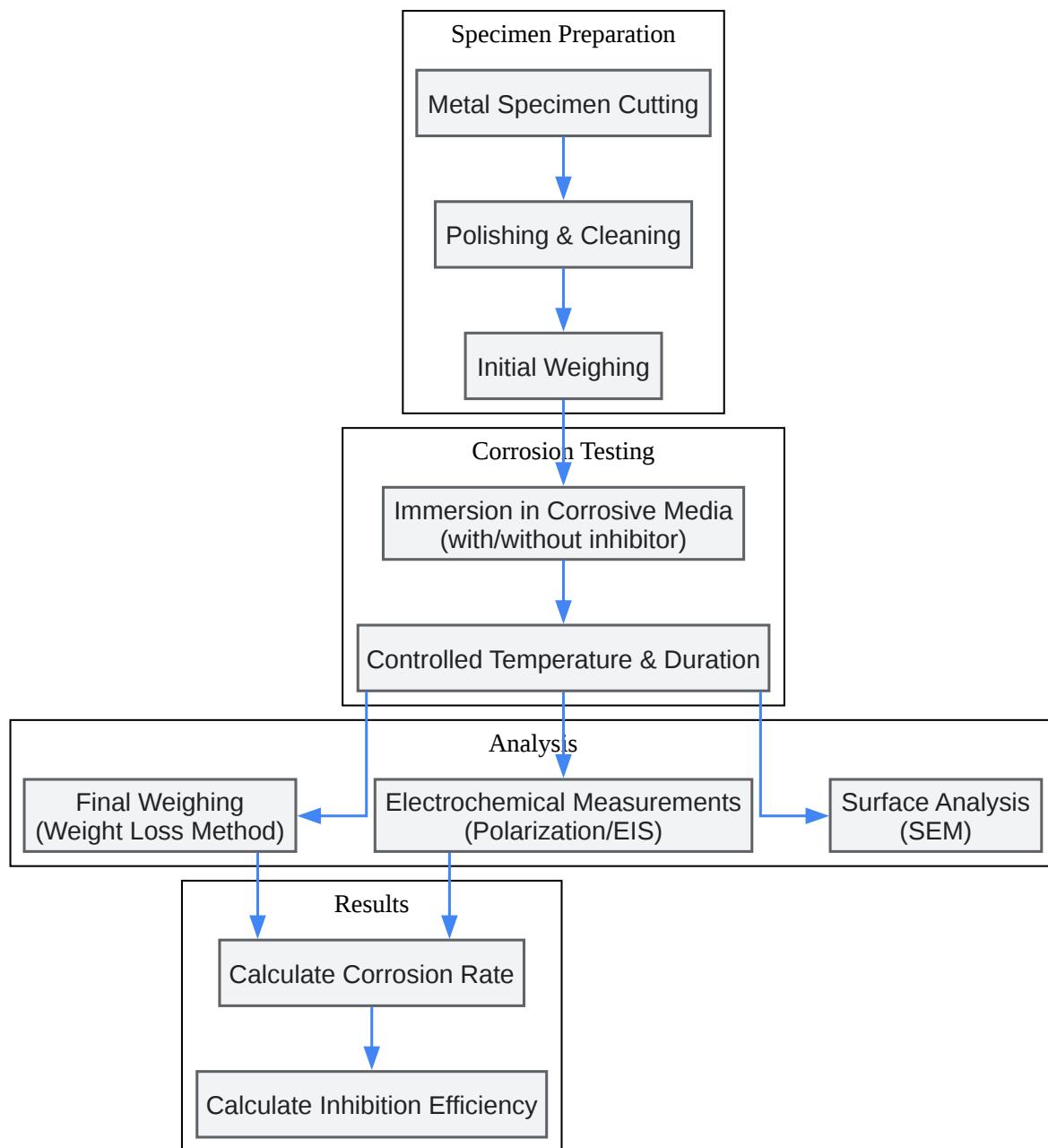
The data presented in this guide is derived from established experimental techniques for evaluating corrosion inhibitors. The primary methods cited are the weight loss method and electrochemical techniques such as galvanostatic and potentiodynamic polarization.

Weight Loss Method:

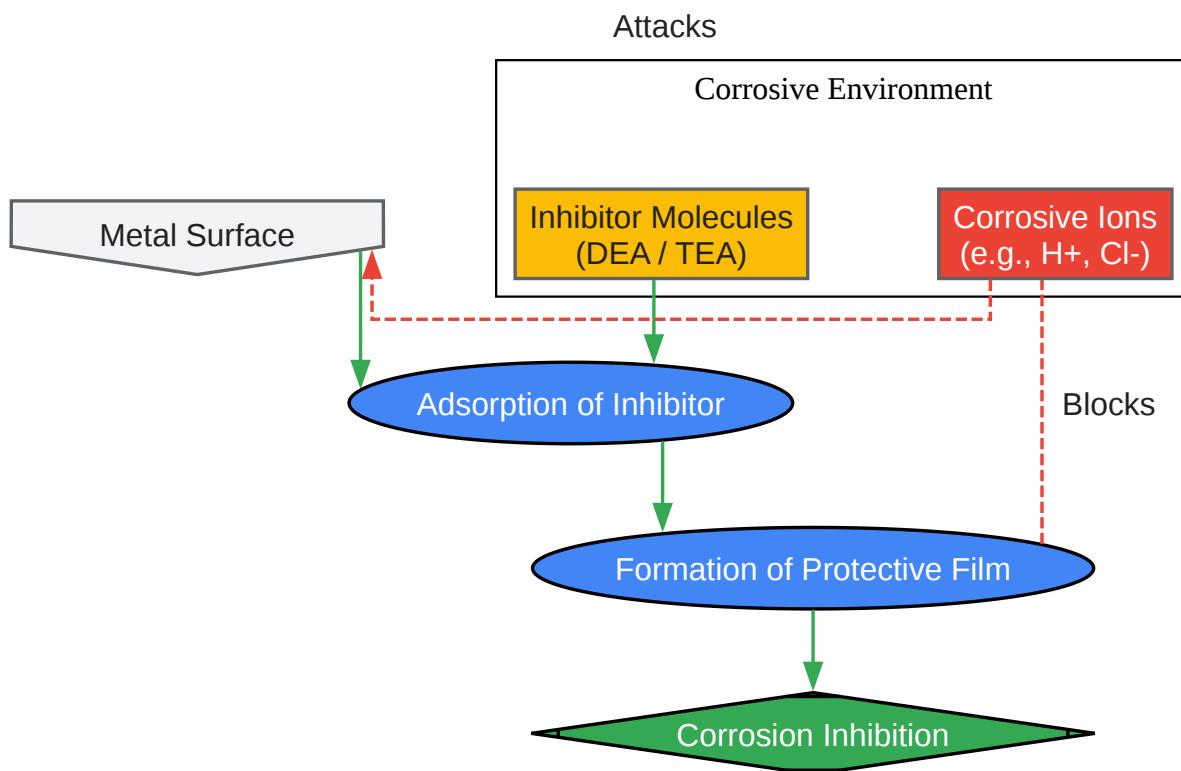
This gravimetric technique is a fundamental and widely used method for assessing corrosion rates.[\[10\]](#)[\[11\]](#) The procedure involves the following steps:

- Specimen Preparation: Metal specimens (coupons) of known dimensions and weight are prepared by polishing with emery papers of various grades, degreasing with a solvent like acetone, and drying.[\[6\]](#)[\[12\]](#)
- Exposure: The prepared specimens are immersed in the corrosive solution, with and without the inhibitor, for a specified period under controlled temperature.[\[11\]](#)[\[12\]](#)
- Cleaning and Re-weighing: After the exposure period, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed.[\[11\]](#)
- Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).[\[13\]](#)

The inhibition efficiency is calculated using the formula: $IE\% = [(W_0 - W_i) / W_0] \times 100$ Where W_0 is the weight loss in the absence of the inhibitor and W_i is the weight loss in the presence of the inhibitor.[\[13\]](#)


Electrochemical Techniques:

Electrochemical methods provide insights into the kinetics and mechanism of corrosion inhibition.


- **Potentiodynamic Polarization:** This technique involves polarizing the working electrode (metal specimen) from a potential negative to the corrosion potential (E_{corr}) to a potential positive to E_{corr} at a constant scan rate.[6] A saturated calomel electrode (SCE) is often used as the reference electrode, and a platinum wire serves as the auxiliary electrode.[6] The resulting polarization curve (Tafel plot) is used to determine the corrosion current density (I_{corr}), corrosion potential (E_{corr}), and Tafel slopes. The inhibition efficiency is calculated from the corrosion current densities with and without the inhibitor.[6]
- **Electrochemical Impedance Spectroscopy (EIS):** EIS is another powerful technique used to study the corrosion inhibition mechanism. It involves applying a small amplitude AC signal to the working electrode over a range of frequencies. The impedance data is then analyzed to model the corrosion process and determine parameters such as charge transfer resistance, which is inversely proportional to the corrosion rate.[8]

Visualizing the Experimental Workflow and Inhibition Mechanism

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for corrosion inhibitor testing and the general mechanism of action for alkanolamine inhibitors.

[Click to download full resolution via product page](#)

Caption: A typical workflow for evaluating corrosion inhibitors.

[Click to download full resolution via product page](#)

Caption: The general mechanism of corrosion inhibition by alkanolamines.

Conclusion

Both **diethanolamine** and **triethanolamine** are effective corrosion inhibitors for various metals in different corrosive environments.^{[6][8]} The choice between DEA and TEA will depend on the specific application, including the operating conditions and the required level of inhibition. DEA has demonstrated significant inhibition efficiency on mild steel in acidic media, with its performance being concentration-dependent.^{[6][14]} TEA, particularly in the form of its derivatives like triethanolamine decanedioate, has shown very high inhibition efficiencies in chloride-containing solutions.^{[8][9]} For optimal performance, it is recommended to evaluate both inhibitors under the specific conditions of interest to determine the most suitable option.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Diethanolamine - Wikipedia [en.wikipedia.org]
- 3. resikem.com.ar [resikem.com.ar]
- 4. benchchem.com [benchchem.com]
- 5. rockchemicalsinc.com [rockchemicalsinc.com]
- 6. peacta.org [peacta.org]
- 7. [PDF] The Inhibitory Effect of Diethanolamine on Corrosion of Mild Steel in 0.5 M Sulphuric Acidic Medium | Semantic Scholar [semanticscholar.org]
- 8. Protection Efficiency of Triethanolamine Decanedioate as a Water-Soluble Corrosion Inhibitor for Steel in Metalworking Fluids [jstage.jst.go.jp]
- 9. Protection Efficiency of Triethanolamine Decanedioate as a Water-Soluble Corrosion Inhibitor for Steel in Metalworking Fluids [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. chesci.com [chesci.com]
- 12. rsisinternational.org [rsisinternational.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Analysis of Diethanolamine and Triethanolamine as Corrosion Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b148213#comparative-analysis-of-diethanolamine-and-triethanolamine-as-corrosion-inhibitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com